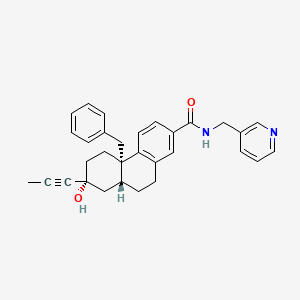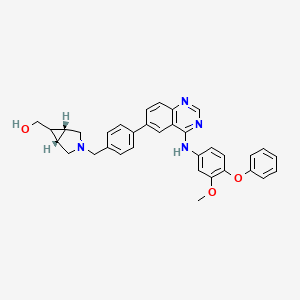
CW 008
Übersicht
Beschreibung
CW 008 is a chemical compound known for its role as a cAMP/PKA/CREB pathway activator. This compound has been studied for its potential to promote osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hMSCs) and increase bone mass and bone volume density in ovariectomized mice .
Wissenschaftliche Forschungsanwendungen
CW 008 has several scientific research applications:
Chemistry: It is used as a tool compound to study the cAMP/PKA/CREB signaling pathway.
Biology: The compound promotes osteogenic differentiation of hMSCs, making it valuable in bone biology research.
Medicine: Its potential to increase bone mass and density suggests applications in osteoporosis research and treatment.
Industry: The compound can be used in the development of new pharmaceuticals targeting bone-related diseases
Wirkmechanismus
Target of Action
CW 008 primarily targets the cAMP/PKA/CREB pathway . This pathway plays a crucial role in various cellular processes, including cell differentiation, metabolism, and gene expression.
Mode of Action
As an agonist of the cAMP/PKA/CREB pathway, this compound promotes the activation of this pathway . This activation leads to a series of intracellular events that result in the differentiation of human mesenchymal stem cells (MSCs) into osteoblasts .
Biochemical Pathways
The activation of the cAMP/PKA/CREB pathway by this compound leads to the promotion of osteogenesis . This process involves the differentiation of MSCs into osteoblasts, which are cells that contribute to bone formation. Additionally, this compound inhibits the secretion of leptin, a hormone that can negatively regulate bone mass .
Pharmacokinetics
The compound’s ability to increase bone mass and bone volume density in ovariectomized mice suggests that it has good bioavailability .
Result of Action
The activation of the cAMP/PKA/CREB pathway by this compound and the subsequent differentiation of MSCs into osteoblasts result in increased bone formation . In ovariectomized mice, a model for postmenopausal osteoporosis, treatment with this compound led to increases in bone mass and bone volume density .
Biochemische Analyse
Biochemical Properties
CW 008 plays a significant role in biochemical reactions, particularly in the cAMP/PKA/CREB signaling pathway . It interacts with enzymes and proteins involved in this pathway, promoting osteogenic differentiation of human mesenchymal stem cells (MSCs) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It stimulates osteoblast differentiation of human MSCs . Furthermore, this compound influences cell function by activating the cAMP/PKA/CREB signaling pathway and inhibiting leptin secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cAMP/PKA/CREB signaling pathway . It promotes osteogenesis by activating this pathway and inhibiting leptin secretion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been reported that this compound increases bone mass and bone volume density in ovariectomized mice
Vorbereitungsmethoden
The synthesis of CW 008 involves multiple steps, including the formation of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine intermediates. The reaction conditions typically involve the use of fluorinating agents and methoxylation steps to introduce the fluorine and methoxy groups, respectively. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other cAMP/PKA/CREB pathway activators, such as forskolin and dibutyryl cAMP. CW 008 is unique due to its specific structure, which allows for targeted activation of the pathway and its potential applications in bone biology. Other similar compounds include:
Forskolin: A natural compound that activates adenylate cyclase, increasing cAMP levels.
Dibutyryl cAMP: A synthetic analog of cAMP that can permeate cell membranes and activate PKA
Eigenschaften
IUPAC Name |
4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N6O2/c1-31-13-6-7-29-17(8-13)15(10-24-29)18-16(23)9-14-19(25-18)27-28-20(14)26-21(30)11-2-4-12(22)5-3-11/h2-10H,1H3,(H2,25,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMKTNQCUDTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2C=C1)C3=C(C=C4C(=N3)NN=C4NC(=O)C5=CC=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CW008 in the context of osteogenesis?
A1: CW008 promotes osteogenic differentiation of human mesenchymal stem cells (hMSCs) by acting as an agonist of the cAMP/PKA/CREB signaling pathway. [] This means CW008 activates this pathway, leading to downstream effects that favor bone formation. Additionally, CW008 was found to inhibit leptin secretion, which could further contribute to its osteogenic effects. []
Q2: Has CW008 been tested in any in vivo models, and if so, what were the findings?
A2: Yes, research indicates that CW008 demonstrated positive results in an ovariectomized mouse model, a common model for osteoporosis. Treatment with CW008 led to increased bone formation in these mice. [] This suggests its potential as a therapeutic agent for bone-related diseases.
Q3: Aside from its role in osteogenesis, has CW008 been investigated for other applications?
A3: Research suggests CW008 was used as a positive control in a modified parachute assay designed to assess gap junction intercellular communication (GJIC) in placental trophoblast cells. [] CW008's ability to enhance GJIC in this context further highlights its potential use in studying and potentially modulating cellular communication processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




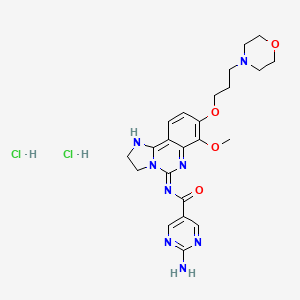
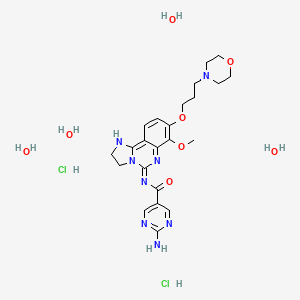

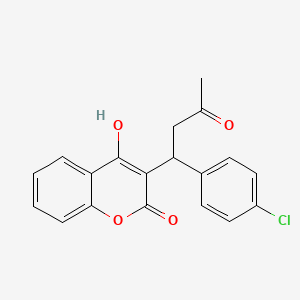

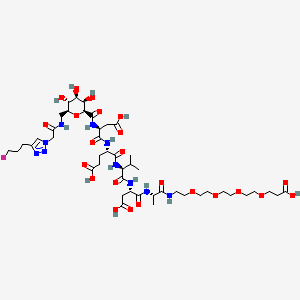
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)

